N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide
Description
This compound features a 1,3-oxazinan core substituted with a benzenesulfonyl group at position 3, a methylene bridge connecting the oxazinan ring to an ethanediamide moiety, and a terminal 4-chlorophenyl ethyl group. Its molecular formula is C₂₂H₂₄ClN₃O₅S (molecular weight: 478.0 g/mol).
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(4-chlorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c22-17-9-7-16(8-10-17)11-12-23-20(26)21(27)24-15-19-25(13-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOQGPUZNIKNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazinan ring using benzenesulfonyl chloride under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the intermediate with ethanediamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The oxazinan ring and chlorophenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs such as the 1,3-oxazinan/oxazinan core, sulfonyl groups, ethanediamide bridges, or aromatic substituents. Key differences and their implications are outlined below:
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide ()
- Molecular Formula : C₂₂H₂₆FN₃O₆S (479.5 g/mol).
- Structural Differences :
- 4-Fluorobenzenesulfonyl vs. benzenesulfonyl.
- 2-Methoxyphenyl ethyl vs. 4-chlorophenyl ethyl.
- The 2-methoxy substituent introduces steric hindrance and reduces lipophilicity relative to the 4-chloro group, which may alter metabolic stability or membrane permeability .
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide ()
- Molecular Formula : C₂₃H₂₆FN₃O₆S (507.5 g/mol).
- Structural Differences :
- 4-Fluoro-2-methylbenzenesulfonyl vs. benzenesulfonyl.
- 2-Methoxybenzyl vs. 4-chlorophenyl ethyl.
- The benzyl linker (vs. ethyl) shortens the chain length, which may limit conformational flexibility .
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ()
- Molecular Formula : C₁₇H₂₄ClN₃O₅S (417.9 g/mol).
- Structural Differences :
- 4-Chlorobenzenesulfonyl vs. benzenesulfonyl.
- 2-Methylpropyl terminal group vs. 4-chlorophenyl ethyl.
- The branched alkyl chain (2-methylpropyl) significantly reduces aromatic interactions, likely diminishing receptor affinity in targets requiring π-stacking .
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine ()
- Core Structure : 1,3,5-Oxadiazine (vs. 1,3-oxazinan).
- Functional Groups : Trichloromethyl and 4-chlorophenyl.
- The oxadiazine core may exhibit different conformational dynamics compared to oxazinan, affecting binding kinetics .
Pharmacological and Physicochemical Comparisons
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide is a complex organic compound characterized by its unique chemical structure, which includes a benzenesulfonyl moiety linked to an oxazinan ring and an ethanediamide chain. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a molecular weight of approximately 385.90 g/mol. The structural features of this compound enable it to engage in diverse chemical interactions, making it a valuable subject for biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites on target proteins, while the oxazinan ring enhances binding affinity through additional steric and electronic effects. This mechanism allows the compound to modulate various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Properties : In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial activity of various derivatives of benzenesulfonamide compounds demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of this compound, it was found to induce apoptosis in human breast cancer cell lines (MCF-7). The mechanism was associated with the activation of caspase pathways and downregulation of anti-apoptotic proteins. The IC50 value was determined to be approximately 15 µM, indicating potent activity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-{[3-(benzenesulfonyl)-1,3-thiazolidin-2-yl]methyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide | C18H22ClN3O3S | Thiazolidine ring | Antidiabetic |
| N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(dimethylamino)ethyl]ethanediamide | C21H25F3N3O4S | Trifluoromethyl group | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
